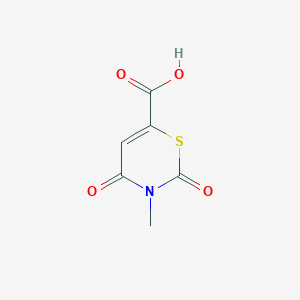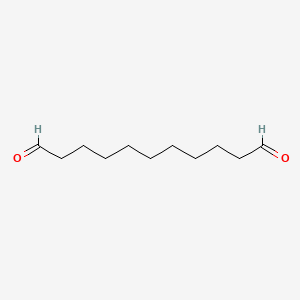
Undecanedial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Undecanedial can be synthesized through several methods, including:
Oxidation of 1,11-undecanediol: This method involves the oxidation of 1,11-undecanediol using oxidizing agents such as pyridinium chlorochromate or chromium trioxide. The reaction typically occurs under mild conditions to prevent over-oxidation to carboxylic acids.
Ozonolysis of 1,11-undecene: Ozonolysis of 1,11-undecene followed by reductive workup can yield this compound. This method involves the cleavage of the carbon-carbon double bond by ozone, forming ozonides that are subsequently reduced to aldehydes.
Hydroformylation of 1-decene: Hydroformylation of 1-decene using a rhodium catalyst can produce this compound. This reaction involves the addition of a formyl group to the terminal carbon of the alkene, followed by oxidation to the aldehyde.
Industrial Production Methods
In industrial settings, this compound is typically produced through the oxidation of 1,11-undecanediol due to the availability of the starting material and the efficiency of the process. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Undecanedial undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to undecanedioic acid using strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reduction of this compound using reducing agents like sodium borohydride or lithium aluminum hydride yields 1,11-undecanediol.
Condensation: this compound can participate in aldol condensation reactions with other aldehydes or ketones, forming β-hydroxy aldehydes or ketones.
Addition: Nucleophilic addition reactions with compounds like ammonia or primary amines can form imines or Schiff bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Condensation: Base catalysts such as sodium hydroxide or potassium hydroxide.
Addition: Ammonia, primary amines.
Major Products Formed
Oxidation: Undecanedioic acid.
Reduction: 1,11-undecanediol.
Condensation: β-hydroxy aldehydes or ketones.
Addition: Imines or Schiff bases.
Scientific Research Applications
Undecanedial has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and complex molecules.
Biology: this compound is studied for its potential antimicrobial properties and its role in biological signaling pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and its effects on biological systems.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of undecanedial involves its reactivity as an aldehyde. The compound can form covalent bonds with nucleophiles, such as amines and thiols, through nucleophilic addition reactions. This reactivity is crucial in its role in biological systems, where it can modify proteins and other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Undecanedial can be compared with other medium-chain aldehydes, such as:
Decanedial: Similar in structure but with a ten-carbon chain.
Dodecanedial: Similar in structure but with a twelve-carbon chain.
Nonanedial: Similar in structure but with a nine-carbon chain.
Uniqueness
This compound’s uniqueness lies in its specific chain length and the presence of two terminal aldehyde groups, which confer distinct reactivity and properties compared to its analogs. This makes it particularly useful in applications requiring specific molecular interactions and properties.
Properties
IUPAC Name |
undecanedial |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h10-11H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWWBKIIYGLKHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC=O)CCCCC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20538956 |
Source


|
| Record name | Undecanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20538956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95540-67-3 |
Source


|
| Record name | Undecanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20538956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
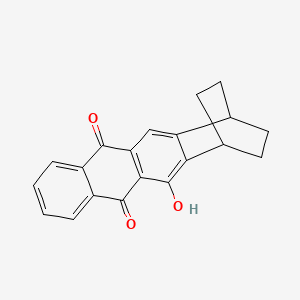
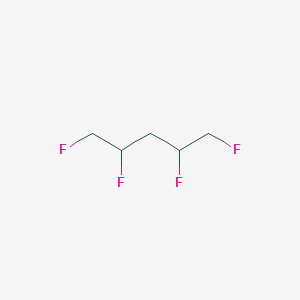

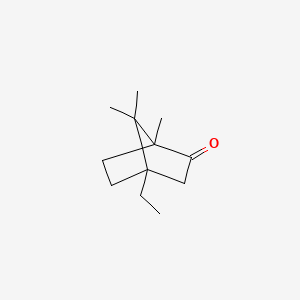
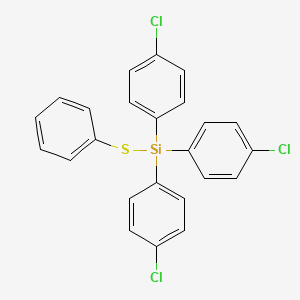
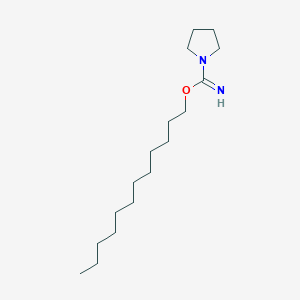
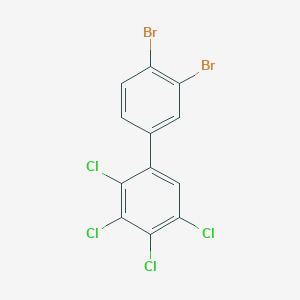

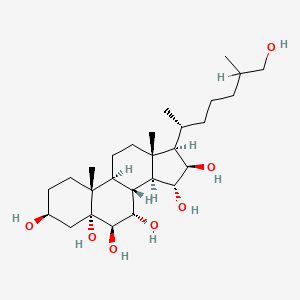

![4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14356317.png)
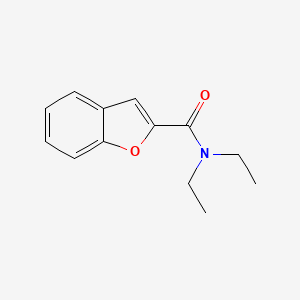
![N~1~,N~10~-Bis[(dimethylamino)methyl]decanediamide](/img/structure/B14356333.png)
